molecular formula C22H22FN5O2 B10917573 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10917573
M. Wt: 407.4 g/mol
InChI Key: PTMUYJRQJOHUKS-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine structure

Preparation Methods

The synthesis of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the isoxazolo[5,4-b]pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring and other functional groups may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target specific functional groups, such as the carboxamide moiety.

    Substitution: The fluorophenyl group and other aromatic rings may undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions for these reactions would depend on the desired transformation and the specific functional groups involved. Major products formed from these reactions would vary based on the reaction type and conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. Understanding these interactions at the molecular level is crucial for elucidating its mechanism of action.

Comparison with Similar Compounds

Similar compounds to N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE may include other pyrazole derivatives or compounds with similar structural motifs. These compounds can be compared based on their chemical properties, biological activities, and potential applications. The uniqueness of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22FN5O2/c1-5-28-11-18(14(4)26-28)13(3)25-21(29)17-10-12(2)24-22-19(17)20(27-30-22)15-6-8-16(23)9-7-15/h6-11,13H,5H2,1-4H3,(H,25,29)

InChI Key

PTMUYJRQJOHUKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC=C(C=C4)F

Origin of Product

United States

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